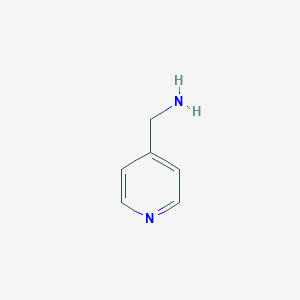

Pyridin-4-ylmethanamin

Übersicht

Beschreibung

4-(Aminomethyl)pyridine, also known as 4-picolylamine, is an organic compound with the molecular formula C₆H₈N₂. It is a colorless liquid with a strong ammonia-like odor. This compound is a derivative of pyridine, where an aminomethyl group is attached to the fourth position of the pyridine ring. It is used in various chemical syntheses and industrial applications due to its reactivity and functional properties .

Wissenschaftliche Forschungsanwendungen

4-(Aminomethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

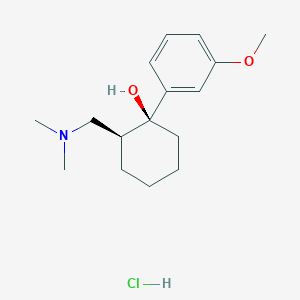

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory drugs.

Industry: It is used in the production of dyes, rubber additives, and corrosion inhibitors.

Wirkmechanismus

Target of Action

Pyridin-4-ylmethanamine, also known as 4-(Aminomethyl)pyridine or 4-Pyridinemethaneamine, has derivatives that act as reversible inhibitors of various copper amine oxidases (CAOs) . Copper amine oxidases are enzymes that catalyze the oxidation of primary amines to aldehydes, with the reduction of molecular oxygen to hydrogen peroxide .

Mode of Action

The compound interacts with copper amine oxidases, inhibiting their action . This inhibition is reversible, meaning the enzyme can regain its function when the compound is no longer present

Biochemical Pathways

The inhibition of copper amine oxidases by pyridin-4-ylmethanamine can affect several biochemical pathways. Copper amine oxidases are involved in the metabolism of biogenic amines, the regulation of cell growth, and the maturation of collagen . By inhibiting these enzymes, the compound can potentially influence these processes.

Pharmacokinetics

The compound has a high water solubility of 1000g/L at 20℃ , suggesting it could be well-absorbed in the gastrointestinal tract Its small size and polar nature suggest it could be rapidly distributed throughout the body

Result of Action

The molecular and cellular effects of pyridin-4-ylmethanamine’s action largely depend on the specific biological context. Given its role as an inhibitor of copper amine oxidases, it could potentially affect processes regulated by these enzymes, such as amine metabolism and cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pyridin-4-ylmethanamine. For instance, the compound is sensitive to air , which could affect its stability and potency. Furthermore, the compound’s action could be influenced by factors such as pH and the presence of other substances that interact with copper amine oxidases.

Biochemische Analyse

Biochemical Properties

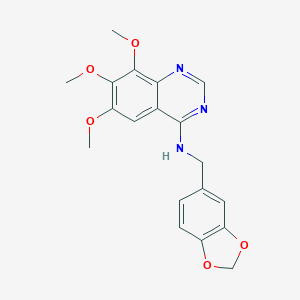

Pyridin-4-ylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . These derivatives have been evaluated towards a panel of protein kinases .

Cellular Effects

The effects of Pyridin-4-ylmethanamine on various types of cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. As a precursor in the synthesis of protein kinase inhibitors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Pyridin-4-ylmethanamine exerts its effects through its involvement in the synthesis of compounds that can inhibit protein kinases . These compounds can bind to protein kinases, leading to changes in gene expression and enzyme activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)pyridine can be synthesized through several methods. One common method involves the reaction of 4-pyridinecarboxaldehyde with ammonia or an amine in the presence of a reducing agent. Another method includes the methylation of 4-aminopyridine using formaldehyde and hydrogen in the presence of a catalyst .

Industrial Production Methods

In industrial settings, 4-(Aminomethyl)pyridine is often produced through the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction yields 4-(Aminomethyl)pyridine with high purity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Aminomethyl)pyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 4-methylpyridine using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 4-Pyridinecarboxylic acid.

Reduction: 4-Methylpyridine.

Substitution: Various substituted pyridines depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

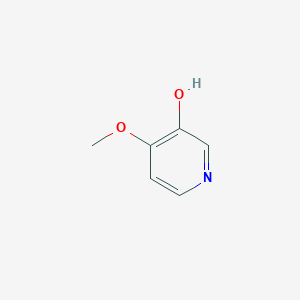

4-Aminopyridine: Similar structure but lacks the methyl group on the nitrogen atom.

4-Methylpyridine: Similar structure but lacks the amino group.

4-(Dimethylamino)pyridine: Contains an additional methyl group on the nitrogen atom.

Uniqueness

4-(Aminomethyl)pyridine is unique due to its combination of an aminomethyl group and a pyridine ring, which provides distinct reactivity and functional properties. This makes it a versatile compound in various chemical syntheses and industrial applications .

Eigenschaften

IUPAC Name |

pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQWFIVRZNOPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063153 | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-53-1 | |

| Record name | 4-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-(Aminomethyl)pyridine?

A1: 4-(Aminomethyl)pyridine has a molecular formula of C6H8N2 and a molecular weight of 108.14 g/mol.

Q2: What spectroscopic data is available for characterizing 4-(Aminomethyl)pyridine?

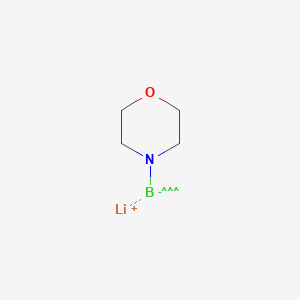

A2: Researchers commonly utilize techniques like 1H NMR, 13C NMR, and infrared spectroscopy to characterize 4-(Aminomethyl)pyridine. [] For instance, researchers have employed 1H NMR and LCMS to analyze boron-nitrogen datively bonded supramolecular assemblies and rotors incorporating 4-(Aminomethyl)pyridine. []

Q3: How does the structure of 4-(Aminomethyl)pyridine influence its carbon acidity?

A3: The presence of an alpha-pyridinium substituent in the 4-(Aminomethyl)pyridine dication significantly impacts its carbon acidity. Studies indicate that this substituent exerts an effect comparable to an alpha-ester substituent, resulting in a pKa value between 17 and 19 for the ionization of this carbon acid. []

Q4: How does 4-(Aminomethyl)pyridine perform under microwave irradiation in dilute solutions?

A4: Studies investigating the microwave absorption of 4-(Aminomethyl)pyridine in dilute benzene solutions at 3 cm wavelength reveal valuable information about its dielectric properties and relaxation behavior. These insights shed light on the compound's interaction with microwave radiation and its potential applications in related fields. [, ]

Q5: How does the position of the amine group on the pyridine ring affect the dielectric relaxation time of aminomethyl pyridines?

A5: Research shows that the position of the amine group on the pyridine ring influences the dielectric relaxation times of aminomethyl pyridines. For example, 2-(2-aminoethyl) pyridine, 2-aminomethyl pyridine, 3-aminomethyl pyridine, and 4-aminomethyl pyridine exhibit distinct relaxation times, suggesting the importance of molecular orientation in their dielectric behavior. []

Q6: How is 4-(Aminomethyl)pyridine used in the synthesis of coordination polymers?

A6: 4-(Aminomethyl)pyridine serves as a versatile ligand in constructing coordination polymers. Researchers have synthesized dinitrogen-supported coordination polymers by reacting 4-(Aminomethyl)pyridine with triethyl orthoformate and copper acetate in a dinitrogen-saturated methanol solution. [] Additionally, a bifunctional diketimine ligand derived from 4-(Aminomethyl)pyridine enables the formation of a 2D Copper-Zinc coordination polymer. []

Q7: What role does 4-(Aminomethyl)pyridine play in the construction of supramolecular gels?

A7: 4-(Aminomethyl)pyridine is a key building block in developing metallo-supramolecular gels responsive to visible and near-infrared light. Researchers have successfully incorporated a photolabile ruthenium complex containing 4-(Aminomethyl)pyridine ligands into polyurea organo- and hydrogels. Irradiation cleaves the pyridine-ruthenium bond, leading to rapid de-gelation and enabling spatiotemporal micropatterning. []

Q8: Can 4-(Aminomethyl)pyridine be used as a structure-directing agent in zeolite synthesis?

A8: Yes, research suggests that 4-(Aminomethyl)pyridine can act as a structure-directing agent in the synthesis of FER zeolite. This application highlights the versatility of this compound in material science. []

Q9: What is the potential of 4-(Aminomethyl)pyridine in the development of X-ray detectors?

A9: Recent research has unveiled the promising potential of 4-(Aminomethyl)pyridine in creating self-powered X-ray detectors. A 1D lead-free organic-inorganic hybrid perovskite, (4‐AMP)BiI5 (ABI), displays a remarkable anomalous photovoltaic effect upon X-ray irradiation, generating a significant above-bandgap bulk photovoltage. This phenomenon paves the way for highly sensitive and stable X-ray detection devices. []

Q10: How is 4-(Aminomethyl)pyridine employed in the development of sensors for explosives?

A10: A luminescent Zn-MOF incorporating 4-(Aminomethyl)pyridine as a ligand exhibits remarkable sensing capabilities for explosives like PETN and Tetryl. The framework's fluorescence is efficiently quenched by these explosives, enabling their highly sensitive and selective detection. []

Q11: What are the applications of 4-(Aminomethyl)pyridine in the detection of organic compounds in challenging environments?

A11: Researchers have successfully developed a Molecularly Imprinted Polymer (MIP) functionalized Love Wave (LW) acoustic sensor incorporating 4-(Aminomethyl)pyridine for detecting organic compounds, demonstrating its effectiveness even in turbid solutions. []

Q12: Can you elaborate on the role of 4-(Aminomethyl)pyridine in the fabrication of enzyme electrodes for glucose oxidation?

A12: 4-(Aminomethyl)pyridine plays a crucial role in constructing efficient glucose-oxidizing enzyme electrodes. Researchers have successfully coupled amine-containing osmium complexes with glucose oxidase using a carboxylic acid polymer and a carbon nanotube matrix. The 4-(Aminomethyl)pyridine moiety within the osmium complex facilitates immobilization and electron transfer processes, leading to enhanced catalytic activity. []

- Exploring its use in synthesizing other heterocyclic compounds. []

- Investigating its potential in medicinal chemistry, such as anticancer drug development. []

- Studying its interactions with metal ions for applications in catalysis and sensing. [, , , ]

- Examining its potential in environmental remediation, such as the selective recovery of gold from aqueous solutions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(AMINOSULFONYL)PHENYL]ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B121057.png)